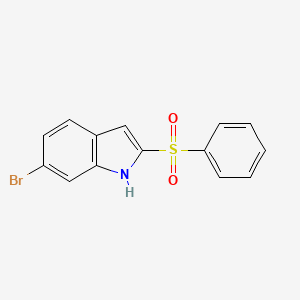

6-Bromo-2-(phenylsulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrNO2S |

|---|---|

Molecular Weight |

336.21 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-6-bromo-1H-indole |

InChI |

InChI=1S/C14H10BrNO2S/c15-11-7-6-10-8-14(16-13(10)9-11)19(17,18)12-4-2-1-3-5-12/h1-9,16H |

InChI Key |

ZEBYPZFHHKIWNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2 Phenylsulfonyl 1h Indole

N-Protection Strategies in Indole (B1671886) Chemistry

Protection of the nitrogen atom of the indole ring is a common and often necessary strategy in the synthesis of complex indole derivatives. The acidic N-H proton can interfere with various reagents, and the nitrogen lone pair significantly influences the electron density and reactivity of the indole ring, particularly at the C3 position. By replacing the N-H proton with a suitable protecting group, chemists can modulate the indole's reactivity and direct subsequent functionalization to other positions.

The phenylsulfonyl group (-SO₂Ph) is a widely used protecting group for the indole nitrogen. chim.it It is typically introduced by reacting the indole with benzenesulfonyl chloride in the presence of a base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The phenylsulfonyl group serves several important functions:

Protection: It renders the nitrogen non-acidic, making the molecule compatible with basic and organometallic reagents.

Activation/Deactivation: As a strong electron-withdrawing group, it significantly reduces the electron density of the indole ring, particularly the pyrrole (B145914) moiety. wikipedia.org This deactivation makes the ring less susceptible to electrophilic attack, which typically occurs at C3. chim.it This effect is crucial for directing electrophiles, such as bromine, to the benzene (B151609) portion of the indole nucleus. wikipedia.orglibretexts.org

Directing Group: The presence of the N-phenylsulfonyl group facilitates lithiation at the C2 position, allowing for subsequent electrophilic quenching to introduce substituents at this position. researchgate.net

The geometry of N-phenylsulfonyl indoles has been studied, revealing that the phenyl ring of the sulfonyl group and the indole ring system are typically oriented nearly orthogonally to each other. nih.govnih.govmdpi.com

The removal, or cleavage, of the N-phenylsulfonyl group is a critical step to yield the N-H indole if required in a synthetic sequence. The stability of the N-S bond makes this deprotection challenging, often requiring harsh reaction conditions. However, several methods have been developed to effectively cleave this group.

Common cleavage strategies are summarized in the table below.

| Cleavage Method | Reagents | Conditions | Notes |

| Alkaline Hydrolysis | Mild bases (e.g., NaOH, KOH) | Methanol (B129727) or other protic solvents | Effective for many substrates, though can be slow. researchgate.net |

| Reductive Cleavage | Magnesium (Mg) in Methanol (MeOH) | Room temperature to reflux | A common and effective method for desulfonylation. |

| Reductive Cleavage | Sodium amalgam (Na/Hg) | Protic solvents | A classical method for sulfonyl group removal. |

| Acidic Cleavage | Strong acids (e.g., HBr) | High temperatures | Can lead to side reactions and decomposition of sensitive molecules. nih.gov |

| Electrochemical Reduction | Constant cathodic potential | Protic medium | A mild method that avoids harsh chemical reagents. acs.org |

Regioselective Halogenation of the Indole Nucleus

Introducing a halogen, such as bromine, at a specific position on the indole's benzene ring (C4, C5, C6, or C7) is a significant synthetic challenge. The pyrrole ring is inherently more electron-rich and reactive towards electrophiles than the benzene ring, leading to preferential reaction at C3. frontiersin.org Therefore, achieving regioselective halogenation on the carbocyclic part requires strategies to control the indole's reactivity.

Direct bromination of an unprotected indole typically results in substitution at the C3 position, followed by further reactions. To achieve bromination at the C6 position, the reactivity of the pyrrole ring must be suppressed. This is most effectively accomplished by installing a strong electron-withdrawing group on the indole nitrogen, such as the phenylsulfonyl group discussed previously.

A common synthetic approach involves:

Protection of the indole nitrogen with an electron-withdrawing group (e.g., phenylsulfonyl).

Bromination using an electrophilic bromine source like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

Achieving high regioselectivity for C6 bromination over other positions on the benzene ring can be challenging. The outcome of the halogenation reaction is influenced by several factors.

Factors Influencing Regioselectivity:

| Factor | Influence on Halogenation |

| N-Protecting Group | Strong electron-withdrawing groups (e.g., -SO₂Ph) are essential to deactivate the pyrrole ring and allow for substitution on the benzene ring. nih.gov |

| Solvent | The polarity of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates, thereby affecting the isomer distribution. |

| Brominating Agent | The choice of reagent (e.g., Br₂, NBS) can affect the reaction's selectivity. |

| Temperature | Reaction temperature can play a role in controlling the kinetic versus thermodynamic distribution of products. |

| Existing Substituents | Other substituents on the indole ring can exert their own directing effects, influencing the final position of bromination. wikipedia.orglibretexts.orgmasterorganicchemistry.com |

By carefully selecting the N-protecting group and optimizing reaction conditions, the formation of the desired 6-bromoindole (B116670) derivative can be favored.

Introduction of the Phenylsulfonyl Moiety at the C2 Position

The final key step in the synthesis of the target molecule is the introduction of the phenylsulfonyl group at the C2 position. Direct electrophilic sulfonylation of an indole at C2 is not a standard reaction, as electrophilic attack is favored at C3. However, several strategies can be employed to achieve this transformation.

One effective method involves the iodine-mediated regioselective C2 sulfonylation of indoles. elsevierpure.comnih.govlookchem.com This reaction typically uses a sodium sulfinate salt (e.g., sodium benzenesulfinate) as the source of the sulfonyl group and molecular iodine as a mediator. The reaction proceeds under mild conditions, often at room temperature, to afford the 2-sulfonylated indole in good yields. elsevierpure.com

A plausible synthetic sequence for 6-Bromo-2-(phenylsulfonyl)-1H-indole could start with 6-bromoindole. The sequence would be:

C2-Sulfonylation: React 6-bromoindole with sodium benzenesulfinate (B1229208) in the presence of iodine to introduce the phenylsulfonyl group regioselectively at the C2 position. nih.gov The presence of the bromine at C6 is unlikely to interfere significantly with this transformation.

N-Deprotection (if applicable): If the starting indole was N-protected for the bromination step, that protecting group would need to be cleaved prior to or after C2-sulfonylation, depending on the chosen synthetic route. However, if starting from 6-bromoindole, the final product retains the N-H group as specified in the chemical name.

An alternative approach could involve protecting the nitrogen of 6-bromoindole, followed by lithiation at C2 and then quenching with benzenesulfonyl chloride. This method takes advantage of the directing effect of the N-protecting group.

Directed Ortho-Metallation Strategies on N-Protected Indoles

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of indole synthesis, this method allows for the specific deprotonation at the C-2 position, which is adjacent to the nitrogen atom. This is achieved by employing a suitable protecting group on the indole nitrogen that also acts as a directed metalation group (DMG).

The general principle involves the protection of the N-H group of a 6-bromo-1H-indole precursor. This N-protection serves two purposes: it prevents competitive deprotonation of the acidic N-H proton and it directs the organolithium base to the adjacent C-2 position through coordination. Common protecting groups that can function as effective DMGs in this context include carbamates (e.g., Boc), amides, or silyl (B83357) groups (e.g., TIPS).

The N-protected 6-bromoindole is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). The base selectively abstracts the proton at the C-2 position, forming a 2-lithioindole intermediate. This intermediate is then quenched with an appropriate electrophile, in this case, benzenesulfonyl chloride, to introduce the phenylsulfonyl group at the C-2 position. Subsequent deprotection of the nitrogen atom yields the final product, this compound.

Table 1: Representative Reaction Conditions for Directed Ortho-Metallation

| Step | Reagent | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| N-Protection | Di-tert-butyl dicarbonate | THF | 25 | 2 |

| C-2 Lithiation | n-Butyllithium | THF | -78 | 1 |

| Sulfonylation | Benzenesulfonyl chloride | THF | -78 to 25 | 3 |

Electrophilic Sulfonylation Reactions of Indole Anions

Direct electrophilic substitution on the indole ring typically occurs at the C-3 position due to the higher electron density at this site. To achieve substitution at the C-2 position, one strategy involves the formation of an indole anion, which can then react with an electrophile. This approach, however, can lead to a mixture of N-, C-2, and C-3 substituted products, and the regioselectivity is often dependent on the reaction conditions, including the counterion, solvent, and temperature.

In this method, the 6-bromo-1H-indole is first deprotonated with a suitable base, such as sodium hydride (NaH) or a Grignard reagent (e.g., ethylmagnesium bromide), to form the corresponding indole anion (indolide). The reaction of this anion with benzenesulfonyl chloride can then proceed. The use of magnesium indolates has been noted in reactions with benzenesulfonyl chloride, sometimes leading to unusual reaction pathways. To favor C-2 sulfonylation, specific reaction conditions may be necessary, and often, N-sulfonylation to form 6-bromo-1-(phenylsulfonyl)-1H-indole is a significant competing reaction. In some instances, iodine-mediated procedures have been developed to promote regioselective C-2 sulfonylation of indoles with sulfonyl-containing reagents.

Table 2: General Conditions for Electrophilic Sulfonylation of Indole Anions

| Base | Electrophile | Solvent | Temperature (°C) | Potential Products |

|---|---|---|---|---|

| Sodium Hydride | Benzenesulfonyl chloride | DMF | 0 to 25 | N-sulfonyl, C2-sulfonyl, C3-sulfonyl |

Convergent and Linear Synthetic Pathways to this compound

Beyond direct functionalization of a pre-formed indole nucleus, the synthesis of this compound can be achieved through both convergent and linear strategies, which involve the construction of the indole ring itself as a key step.

Multistep Assembly Strategies

Convergent synthesis aims to construct the target molecule from several independently prepared fragments that are then combined. A classic example applicable here is the Fischer indole synthesis. This approach would involve the condensation of a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde bearing the phenylsulfonyl group.

For the synthesis of this compound, this strategy would commence with the preparation of (4-bromophenyl)hydrazine. The second component would be a carbonyl compound containing a phenylsulfonyl group alpha to the carbonyl, such as phenylsulfonylacetaldehyde or a corresponding ketone. The acid-catalyzed reaction between these two fragments would lead to the formation of a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or trifluoroacetic acid), undergoes a ontosight.aiontosight.ai-sigmatropic rearrangement followed by aromatization to form the indole ring with the desired substituents at the C-2 and C-6 positions.

Sequential Functionalization Routes

A linear or sequential synthesis involves the stepwise modification of a starting material. A plausible linear route to this compound would start with commercially available 6-bromo-1H-indole. This approach simplifies the synthesis by having one of the required substituents already in place.

The key challenge in this route is the regioselective introduction of the phenylsulfonyl group at the C-2 position of 6-bromo-1H-indole. This can be accomplished using the methodologies described previously, such as the directed ortho-metallation of an N-protected 6-bromoindole (Section 2.3.1).

An alternative sequential route could begin with 1H-indole. The first step would be the introduction of the phenylsulfonyl group. As direct C-2 sulfonylation is challenging, a common strategy is to first protect the nitrogen with the phenylsulfonyl group itself, forming 1-(phenylsulfonyl)-1H-indole. This group activates the C-2 and C-3 positions for further reactions. The subsequent step would be the bromination of this intermediate. Electrophilic bromination of 1-(phenylsulfonyl)-1H-indole typically yields the 3-bromo derivative. Therefore, achieving 6-bromination would require a different strategy, possibly involving directed bromination or separation of isomers from a less regioselective reaction. A more controlled approach would be to start with 6-bromo-1H-indole, protect the nitrogen, and then introduce the C-2 substituent.

Reactivity and Transformational Chemistry of 6 Bromo 2 Phenylsulfonyl 1h Indole

Electronic and Steric Influence of the Phenylsulfonyl Group on Indole (B1671886) Reactivity

The phenylsulfonyl group at the C2 position is a powerful modulator of the indole ring's intrinsic reactivity. Its strong electron-withdrawing nature and significant steric presence dictate the regioselectivity and feasibility of various chemical reactions.

The phenylsulfonyl moiety functions as a potent electron-withdrawing group, significantly decreasing the electron density of the indole ring system. This effect is particularly pronounced at the C3 position, which in a typical indole is highly electron-rich and susceptible to electrophilic attack. The sulfonyl group sequesters the nitrogen lone pair, reducing its participation in the aromaticity of the pyrrole (B145914) ring and further deactivating it towards electrophiles. researchgate.net This electron-withdrawing character has been confirmed through structural studies of related N-phenylsulfonyl indoles, which show a lengthening of the N1—Csp² bonds compared to standard values. nih.gov

This modulation of electron density fundamentally alters the indole's reactivity profile. Instead of undergoing facile electrophilic substitution at C3, the 2-phenylsulfonyl indole becomes a substrate for nucleophilic attack. Under basic conditions, these substrates can undergo elimination to generate a reactive alkylideneindolenine, a type of vinylogous imine intermediate, which is a powerful electrophile poised for reaction with various nucleophiles. rsc.org

From a steric perspective, the phenylsulfonyl group is bulky. X-ray crystallography studies on analogous 1-(phenylsulfonyl)-indole derivatives reveal that the phenyl ring of the sulfonyl group often adopts a nearly orthogonal orientation relative to the indole plane. nih.govnih.gov This steric hindrance at the C2 position can influence the approach of reagents, further directing reactions to other sites on the molecule.

The electronic and steric properties of the C2-phenylsulfonyl group exert strong directing effects on both electrophilic and nucleophilic transformations.

Electrophilic Transformations: The strong deactivation of the indole ring by the electron-withdrawing sulfonyl group makes electrophilic aromatic substitution challenging. When such reactions do occur, the substitution pattern is altered. For instance, Friedel-Crafts acylation and sulfonation of N-phenylsulfonylpyrrole, a related heterocycle, occur exclusively at the β (C3)-position, a testament to the directing power of the sulfonyl group. researchgate.net However, for 2-sulfonyl indoles, the primary effect is a general deactivation towards electrophiles.

Nucleophilic Transformations: The most significant directing effect of the 2-phenylsulfonyl group is the activation of the C3 position toward nucleophilic attack. rsc.org The electron-withdrawing nature of the sulfonyl group stabilizes the negative charge that develops at the C2 position during a nucleophilic addition at C3. Under basic conditions, an intermediate is generated that readily reacts with a wide range of nucleophiles, leading to the formation of C3-substituted indole derivatives. rsc.org This reactivity transforms the typically nucleophilic C3 position of indole into an electrophilic site, enabling a host of synthetic possibilities such as Michael additions and other conjugate additions. rsc.org

Derivatization Strategies at the C6-Bromo Position

The bromine atom at the C6 position of the benzene (B151609) portion of the indole ring serves as a versatile synthetic handle. It is relatively unperturbed by the electronic changes occurring in the pyrrole ring, allowing for selective functionalization through a variety of modern cross-coupling reactions. This enables the introduction of diverse molecular complexity, which is crucial for building libraries of compounds for various applications.

The C6-bromo position is ideally suited for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is highly effective for aryl bromides, such as 6-bromo-2-(phenylsulfonyl)-1H-indole, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position. nih.govrsc.org The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| Suzuki-Miyaura | Arylboronic Acids | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | Moderate to Excellent | nih.gov |

| Suzuki-Miyaura | (Hetero)aryl Boronic Acids | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Good to Excellent | researchgate.net |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | High | thieme-connect.de |

| Sonogashira | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Amine Base | Anhydrous Solvent | Good | organic-chemistry.org |

Table 1: Representative Conditions for Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions on Bromo-Aromatic Scaffolds.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, typically co-catalyzed by palladium and copper complexes, is an efficient method for introducing alkynyl moieties onto the indole scaffold at the C6 position. thieme-connect.dechim.it The resulting alkynylated indoles are valuable intermediates for further synthetic transformations.

Beyond Suzuki-Miyaura and Sonogashira reactions, the C6-bromo position can participate in other palladium-catalyzed cross-coupling reactions. These include:

Heck Reaction: For the introduction of alkenyl groups.

Stille Coupling: Using organotin reagents to form C-C bonds.

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of amine functionalities.

Cyanation: To install a nitrile group, which is a versatile precursor for acids, amides, and amines.

The ability to selectively functionalize the C6-bromo position, while leaving the C2-phenylsulfonyl group intact for subsequent manipulation, underscores the synthetic utility of this compound as a building block in organic synthesis.

Reactivity of the C2-Sulfonyl Group

The C2-phenylsulfonyl group is not merely a passive directing group; it is also a reactive functional group that can be cleaved or displaced. Its primary role is often that of a removable activating group. osi.lv After it has served its purpose of facilitating C3-functionalization or other transformations, it can be removed to yield a C2-unsubstituted indole. A common method for this reductive desulfonylation is the use of magnesium in methanol (B129727) (Mg/MeOH) or Raney Nickel. rsc.orgosi.lv This strategy allows for the synthesis of C3-substituted indoles that are otherwise difficult to access.

Furthermore, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) type reactions, particularly in electron-deficient systems. researchgate.net While less common for C2-sulfonyl indoles compared to its role as an activator for C3-attack, this reactivity pathway can be exploited under specific conditions to directly substitute the sulfonyl group and introduce other functionalities at the C2 position.

Chemical Modifications of the Sulfonyl Moiety

However, transformations that involve the sulfonyl group as part of a broader reaction scheme have been reported for analogous compounds. For instance, the reduction of a phenylsulfonyl group has been achieved in the context of creating fluorinated indole derivatives. In one study, the reduction of a bis(phenylsulfonyl)methyl group at the C3 position of an indole was carried out using Mg/MeOH to furnish a monofluoromethylated product masterorganicchemistry.com. While this example occurs at the C3 position and on a more complex substrate, it demonstrates that the sulfonyl functional group is not entirely inert and can be transformed under specific reductive conditions.

Cleavage and Replacement of the Sulfonyl Substituent

The removal or replacement of the 2-(phenylsulfonyl) group is a more extensively studied area, as it provides a pathway to 2-unsubstituted or 2-substituted indoles.

Reductive Cleavage (Desulfonylation): The carbon-sulfur bond in 2-(phenylsulfonyl)indoles can be cleaved under reductive conditions to yield the corresponding indole, effectively removing the sulfonyl group. This transformation is valuable for synthetic sequences where the sulfonyl group is used to control reactivity and is no longer needed in the final product. Common methods for this reductive desulfonylation include the use of dissolving metal reductions or catalytic hydrogenation. Reagents such as magnesium in methanol (Mg/MeOH), sodium amalgam, or lithium aluminum hydride (LiAlH₄) have been successfully employed for the reductive cleavage of C-SO₂Ar bonds in various indole derivatives masterorganicchemistry.com.

Table 1: Conditions for Reductive Cleavage of Arylsulfonyl Groups from Indoles

| Reagent System | Substrate Type | Notes | Reference |

| Mg/MeOH | 3-[Fluoro-bis(phenylsulfonyl)methyl]indoles | Cleaves C-S bond to yield monofluoromethylated adduct. | masterorganicchemistry.com |

| LiAlH₄ | 3-Arenesulfonyl indoles | Used to obtain linear 3-alkyl indoles. | masterorganicchemistry.com |

| Sodium Amalgam | Arenesulfonyl indazoles | Effective for desulfonylation. | masterorganicchemistry.com |

| Raney Nickel | 2- and 3-Phenylsulfonylindoles | Used after N-alkylation to remove the activating group. | researchgate.netleah4sci.com |

Replacement with Nucleophiles: The direct replacement of the 2-phenylsulfonyl group via nucleophilic aromatic substitution is not a straightforward or commonly reported reaction. The phenylsulfonyl group is not a typical leaving group for such transformations on an indole ring rsc.org. Instead of direct displacement at the C2 carbon, nucleophiles often interact with 2-sulfonylindoles in alternative ways:

Attack at the Sulfur Atom: Hard nucleophiles, such as alkoxides, may preferentially attack the electrophilic sulfur atom of the sulfonyl group, leading to the cleavage of the nitrogen-sulfur bond in N-sulfonylindoles rather than the carbon-sulfur bond researchgate.net.

Activation for C3-Substitution: In N-sulfonylindoles bearing a leaving group at C3, the sulfonyl group activates the molecule for conjugate addition by nucleophiles. Grignard reagents, for example, react with 3-arenesulfonyl indoles via a Michael addition-elimination sequence to afford 3-substituted indoles masterorganicchemistry.comresearchgate.net. This proceeds through an in situ generated alkylideneindolenine intermediate, highlighting the role of the sulfonyl moiety as an excellent leaving group (as arenesulfinate) in this context masterorganicchemistry.com.

For 2-(phenylsulfonyl)indoles specifically, the literature does not provide common pathways for the direct replacement of the sulfonyl group with carbon or heteroatom nucleophiles via standard substitution or cross-coupling reactions like the Suzuki-Miyaura coupling nih.gov.

Transformations Involving the Indole Nitrogen (N1)

The nitrogen atom (N1) of this compound possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for the introduction of various substituents, leading to a diverse range of N-functionalized indole derivatives.

N-Alkylation and N-Acylation Reactions after Deprotonation

The functionalization of the indole nitrogen first requires deprotonation with a suitable base to form the corresponding indolide anion. This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acylating agents.

N-Alkylation: The N-alkylation is typically achieved by treating the indole with a base followed by the addition of an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and solvent can be critical for reaction success and yield nih.govorganic-chemistry.org. For instance, the N-alkylation of a similar 6,6'-dibromoisoindigo scaffold was effectively carried out using K₂CO₃ in dry DMF nih.gov. This method is directly applicable to this compound for the synthesis of its N-alkyl derivatives.

N-Acylation: N-acylation introduces a carbonyl group onto the indole nitrogen, forming an N-acylindole or an amide. While reactive acylating agents like acyl chlorides can be used, they sometimes lead to poor chemoselectivity and side reactions. Milder and more stable acyl sources, such as thioesters, have been developed for the selective N-acylation of indoles. These reactions are often performed at elevated temperatures in the presence of a base like cesium carbonate (Cs₂CO₃) in a non-polar solvent such as xylene, affording N-acylindoles in good yields nih.gov.

Table 2: General Conditions for N-Alkylation and N-Acylation of Indoles

| Transformation | Reagents | Base | Solvent | Temperature | Reference |

| N-Alkylation | Alkyl Halide (R-X) | NaH | THF / DMF | Room Temp. to Reflux | organic-chemistry.org |

| N-Alkylation | Alkyl Tosylate / Halide | K₂CO₃ | DMF | 60-100 °C | nih.gov |

| N-Acylation | Thioester (RCO-SMe) | Cs₂CO₃ | Xylene | 140 °C | nih.gov |

Synthesis of N-Substituted Indole Derivatives

The N-alkylation and N-acylation methodologies provide access to a wide array of N-substituted indole derivatives, which are often intermediates for or are themselves biologically active molecules. The 6-bromoindole (B116670) core is a key building block for several potent inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in antibiotic resistance.

A prominent example is the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1). The synthesis starts from 6-bromoindole, the core of the title compound after hypothetical desulfonylation. The indole nitrogen is first alkylated with methyl bromoacetate (B1195939) in the presence of a base. The resulting ester, methyl 2-(6-bromo-1H-indol-1-yl)acetate, is then hydrolyzed to the corresponding carboxylic acid. Finally, amide coupling with glycine (B1666218) methyl ester followed by saponification of the methyl ester yields the target molecule NL1. This synthetic sequence showcases the practical application of N-alkylation in building complex functional molecules from the 6-bromoindole scaffold.

Another example involves the synthesis of 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2). Here, 6-bromoindole is N-alkylated with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, followed by hydrolysis of the ester to yield the final product, another bCSE inhibitor.

Table 3: Examples of Synthesized N-Substituted 6-Bromoindole Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| 6-Bromo-1H-indole | 1. Methyl bromoacetate, Base 2. NaOH (hydrolysis) | 2-(6-Bromo-1H-indol-1-yl)acetic acid | Not specified | |

| 2-(6-Bromo-1H-indol-1-yl)acetic acid | 1. Glycine methyl ester, coupling agent 2. NaOH (hydrolysis) | (2-(6-Bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Not specified | |

| 6-Bromo-1H-indole | 1. Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, Base 2. NaOH (hydrolysis) | 5-((6-Bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Not specified |

Structure Activity Relationship Sar Methodologies for 6 Bromo 2 Phenylsulfonyl 1h Indole Derivatives

Systematic Chemical Space Exploration through Substituent Variation

A primary strategy in SAR studies is the systematic variation of substituents on the core molecular scaffold. This allows for a comprehensive evaluation of how different chemical groups at various positions affect the compound's activity.

The rational design of analogues involves making targeted modifications to the lead compound, 6-Bromo-2-(phenylsulfonyl)-1H-indole, to probe specific interactions with its biological target. nih.gov The position of substituents on both the indole (B1671886) ring and the phenylsulfonyl moiety is a critical determinant of biological activity. For instance, SAR studies on various indole derivatives have shown that the location of a halogen, such as bromine, can significantly impact efficacy. nih.gov Research on brominated indole derivatives has indicated that the position of the bromine atom on the indole's benzene (B151609) ring can significantly affect anti-inflammatory activity, with different positional isomers exhibiting varied potencies. nih.gov

Similarly, altering the substitution pattern on the phenylsulfonyl ring provides another avenue for optimization. The synthesis of positional isomers, for example by moving a substituent from the para- to the meta- or ortho-position, can drastically alter the compound's shape and electronic distribution, thereby influencing its binding affinity. researchgate.net The exploration of different linkage points for the core indole scaffold has also been shown to affect activity, with studies on bisindole compounds revealing that variations from a 6-6' linkage to 5-6', 6-5', or 5-5' linkages resulted in reduced activity. nih.gov This highlights the spatial importance of substituent placement for optimal interaction with the target.

Table 1: Influence of Substituent Position on Biological Activity of Hypothetical this compound Analogues

| Compound ID | Modification from Parent Scaffold | Rationale for Design | Predicted Activity Outcome |

| Parent | This compound | Baseline Compound | - |

| Analogue A | Bromine at C5 position instead of C6 | To investigate the impact of halogen position on the indole core. | Potentially altered binding affinity due to new interactions. |

| Analogue B | Methyl group at C4 of the phenylsulfonyl ring | To probe the steric and electronic tolerance of the target's binding pocket. | May increase or decrease activity depending on pocket size/polarity. |

| Analogue C | Methyl group at C2 of the phenylsulfonyl ring | To introduce steric hindrance and alter the dihedral angle between rings. | Likely to decrease activity due to unfavorable steric clashes. |

| Analogue D | Nitrogen atom in the phenylsulfonyl ring (pyridylsulfonyl) | To introduce a hydrogen bond acceptor and alter electronic properties. | Potential for increased potency if a hydrogen bond donor is present in the target. |

The biological activity of a compound is governed by its electronic and steric properties, which dictate how it interacts with its target. nih.govresearchgate.net By systematically introducing substituents with varying electronic and steric profiles, researchers can fine-tune these interactions.

Steric Effects: The size and shape of substituents (steric hindrance) play a crucial role in determining how well a molecule fits into its biological target's binding site. nih.gov Introducing bulky groups can either enhance binding by promoting favorable van der Waals interactions or decrease binding by causing steric clashes. Conversely, smaller substituents may be necessary to access smaller pockets within the target protein. The rational design of enzyme activity often relies on modifying steric hindrance within the active site to improve substrate fit and enantioselectivity. nih.gov

Table 2: Effect of Electronic and Steric Substituent Modifications

| Substituent Type | Example Group | Location of Substitution | Potential Impact on Interaction |

| Electron-Donating | -OCH₃, -CH₃ | Phenylsulfonyl ring or Indole ring | Increases electron density; may enhance π-π stacking or cation-π interactions. |

| Electron-Withdrawing | -NO₂, -CF₃ | Phenylsulfonyl ring or Indole ring | Decreases electron density; may form favorable dipole interactions or hydrogen bonds. |

| Small Steric Profile | -F, -H | Any position | Allows access to sterically constrained binding pockets. |

| Large Steric Profile | -t-butyl, -phenyl | Any position | Can increase van der Waals contacts in a large pocket or cause steric clashes. |

Computational and Cheminformatic Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery, providing rapid and cost-effective ways to analyze SAR, predict compound activity, and guide the design of new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. jocpr.com This method simulates the ligand-protein interaction, calculating a "docking score" that estimates the binding affinity. mdpi.com For this compound derivatives, docking studies can reveal how different analogues orient themselves within the target's active site. nih.gov These simulations can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. researchgate.net For example, a docking study might show that the sulfonyl group's oxygen atoms act as hydrogen bond acceptors, while the bromo-indole core engages in hydrophobic interactions. This information is invaluable for designing new derivatives with enhanced binding properties. researchgate.netmdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound Analogues

| Compound Analogue | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | - | -8.5 | Hydrogen bond via sulfonyl oxygen; hydrophobic interaction with indole. |

| Analogue 1 | 4'-hydroxy on phenylsulfonyl ring | -9.2 | Additional hydrogen bond from new hydroxyl group. |

| Analogue 2 | 4'-tert-butyl on phenylsulfonyl ring | -7.8 | Steric clash with residue Ala123. |

| Analogue 3 | N-methylation of indole | -8.7 | Loss of N-H hydrogen bond donation, but improved hydrophobic contact. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ajrconline.org DFT calculations can determine a range of chemical properties for this compound derivatives, including their stable 3D conformations, electrostatic potential surfaces, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.net Studies have used DFT to analyze intermolecular interactions, such as π–π stacking and hydrogen bonds, which are crucial for crystal packing and, by extension, ligand-receptor binding. nih.gov By calculating these properties, DFT provides a deeper understanding of the intrinsic electronic features that drive a derivative's biological activity, complementing the interaction-focused insights from molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. jocpr.comnih.gov In a QSAR study, various molecular descriptors (e.g., physicochemical, electronic, and topological properties) are calculated for each derivative of this compound. nih.gov A statistical model, often using methods like multiple linear regression (MLR), is then built to create an equation that predicts the biological activity (e.g., IC₅₀) based on the values of these descriptors. brieflands.comfrontiersin.org

QSAR models serve as powerful predictive tools, allowing researchers to estimate the activity of yet-to-be-synthesized compounds. jocpr.com This helps prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery process. nih.gov The validation of a QSAR model is crucial to ensure its predictive power and reliability for guiding further research. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Specific Descriptor Example | Property Measured | Relevance to SAR |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. | Influences electrostatic and dipole-dipole interactions with the target. |

| Steric | Molecular Volume | The space occupied by the molecule. | Relates to how well the molecule fits into the binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity; how the molecule distributes between oil and water. | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Describes molecular branching and size. | Correlates with molecular shape and surface area. |

| Quantum Chemical | HOMO/LUMO Energy | Energy of the highest occupied/lowest unoccupied molecular orbitals. | Relates to the molecule's ability to donate/accept electrons and its reactivity. |

Advanced Research Avenues and Future Directions for 6 Bromo 2 Phenylsulfonyl 1h Indole Chemistry

Integration into Multicomponent Reactions (MCRs) for Scaffold Diversity Generation

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools for generating molecular diversity efficiently. nih.govresearchgate.net The indole (B1671886) scaffold is an excellent participant in such reactions, typically reacting as a nucleophile at its C3 position. nih.gov For 6-Bromo-2-(phenylsulfonyl)-1H-indole, the electron-withdrawing nature of the 2-phenylsulfonyl group enhances the acidity of the N-H proton and polarizes the C2-C3 bond, making the C3 position particularly susceptible to electrophilic attack or participation in cascade reactions.

This inherent reactivity allows this compound to be a key building block in MCRs designed to produce complex, drug-like molecules. For instance, it can be employed in Mannich-type reactions, where it reacts with an aldehyde and an amine to form aminomethylated indoles. mdpi.com It can also participate in reactions that generate fused heterocyclic systems. The true synthetic power of using this specific substrate lies in its dual functionality: the indole core participates in the MCR to build the central scaffold, while the 6-bromo substituent remains as a versatile handle for post-MCR modifications, such as palladium-catalyzed cross-coupling reactions. This strategy enables the rapid generation of libraries of complex molecules from simple starting materials. nih.gov

| MCR Type | Potential Reactants | Resulting Scaffold |

| Mannich-type | Aldehyde, Amine | 3-Aminoalkyl-indoles |

| Pictet-Spengler | Aldehyde or Ketone | Tetrahydro-β-carbolines |

| Ugi-type | Aldehyde, Amine, Isocyanide | α-Acylamino carboxamide indoles |

| Friedel-Crafts Alkylation | Activated Alkenes | 3-Alkyl-indoles |

This table illustrates potential multicomponent reactions where this compound could serve as the indole component, leading to diverse molecular scaffolds.

Role in the Design and Development of Privileged Heterocyclic Scaffolds

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. researchgate.netnih.gov Indoles, and particularly 2-arylindoles, are well-established as privileged structures in drug discovery, exhibiting a wide range of pharmacological activities. nih.govnih.gov this compound is an ideal precursor for the synthesis of these valuable 2-arylindole scaffolds.

The phenylsulfonyl group at the C2 position, while a strong electron-withdrawing group, can be subjected to cleavage or displacement under specific catalytic conditions. More strategically, it can serve as a precursor to other functionalities or be replaced entirely. Methodologies involving C-S bond activation or transformation of the sulfonyl group into a better leaving group (e.g., a triflate) would allow for the introduction of various aryl or heteroaryl groups at the C2 position via Suzuki, Stille, or other cross-coupling reactions. This direct approach to 2-arylindoles is highly valuable. The 6-bromo position provides a secondary, orthogonal site for introducing further diversity, enabling the creation of complex molecules with precisely controlled substitution patterns for structure-activity relationship (SAR) studies. researchgate.net

Exploration of Novel Catalytic Reactions Utilizing the Indole Framework

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and sustainability. nih.gov The this compound framework is amenable to a wide variety of catalytic transformations, targeting different positions on the molecule.

The 6-bromo substituent is a prime reaction site for a multitude of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. These reactions are fundamental for constructing C-C, C-N, and C-O bonds, allowing for the attachment of diverse functional groups to the indole's benzene (B151609) ring.

Furthermore, the pyrrole (B145914) portion of the indole, activated by the 2-phenylsulfonyl group, can participate in catalytic C-H functionalization reactions. chim.it While the C3 position is the most nucleophilic, modern catalytic systems have been developed to target other positions. For instance, directing-group strategies, where a group is temporarily installed on the indole nitrogen, can direct catalysts to functionalize the less reactive C2 or C7 positions. chim.it The interplay between the inherent reactivity of the this compound and advanced catalytic systems provides a rich platform for exploring novel chemical space.

| Catalytic Reaction | Target Position | Potential Coupling Partner | Resulting Structure |

| Suzuki Coupling | C6-Br | Arylboronic acid | 6-Aryl-indole |

| Heck Coupling | C6-Br | Alkene | 6-Alkenyl-indole |

| Sonogashira Coupling | C6-Br | Terminal alkyne | 6-Alkynyl-indole |

| Buchwald-Hartwig Amination | C6-Br | Amine | 6-Amino-indole |

| C-H Arylation | C3-H | Aryl halide | 3-Aryl-indole |

This table showcases a selection of catalytic reactions that can be applied to the this compound scaffold to generate advanced, functionalized derivatives.

Advancement of Synthetic Methodologies for Complex Indole-Based Structures

The development of novel synthetic methodologies is crucial for accessing complex molecules that are otherwise difficult to synthesize. This compound serves as a versatile platform for pioneering such methods. Its utility stems from the ability to perform sequential and regioselective functionalization at its various reactive sites.

A key synthetic strategy involves leveraging the phenylsulfonyl group as a reactive linchpin. This group activates the C3 position for nucleophilic addition or substitution, allowing for the construction of 2,3-disubstituted indoles. nih.gov Following C3-functionalization, the 6-bromo group can be targeted by cross-coupling reactions to build more elaborate structures, such as those found in natural products or advanced materials. researchgate.net

Another advanced approach involves using the indole as a precursor for more complex fused heterocyclic systems, like indolo[2,1-a]isoquinolines, which exhibit significant biological activities. researchgate.net Synthetic sequences can be designed where the 2-phenylsulfonyl and 6-bromo groups are used to orchestrate intramolecular cyclizations or cascade reactions, leading to the rapid assembly of polycyclic frameworks. The development of such synthetic routes, starting from a multi-functionalized building block like this compound, represents a significant step forward in the synthesis of complex indole-based structures. beilstein-journals.orgmerckmillipore.com

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2-(phenylsulfonyl)-1H-indole, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indole core. A key step is the introduction of the phenylsulfonyl group via sulfonation or nucleophilic substitution. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted, as seen in analogous indole derivatives (e.g., ). Critical conditions include:

- Solvent systems : PEG-400:DMF mixtures enhance reaction efficiency by stabilizing intermediates .

- Catalysts : CuI (10–20 mol%) facilitates cross-coupling reactions .

- Purification : Flash column chromatography with gradients (e.g., 70:30 to 100% EtOAc:hexane) resolves polar byproducts .

Yield optimization requires strict control of stoichiometry (1.3 equivalents of alkyne reagents) and reaction time (12–24 hours) .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.3 ppm) and sulfonyl-linked carbons (δ ~135 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]+) must match calculated masses within 3 ppm error .

- TLC : Rf values in EtOAc:hexane (e.g., 0.22) monitor reaction progress .

Contradictions in splitting patterns (e.g., multiplet vs. doublet) may arise from rotational isomers or solvent effects, necessitating 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Discrepancies in spectral data (e.g., vs. 3) often stem from:

- Dynamic effects : Rotameric states of sulfonyl groups broaden signals. Low-temperature NMR (−40°C) can freeze conformers .

- Solvent anisotropy : CDCl3 vs. DMSO-d6 shifts proton signals; consistent solvent use is critical .

- Impurity interference : Recrystallization (e.g., EtOH/H2O) or preparative HPLC isolates pure fractions for unambiguous assignment .

Q. How can computational chemistry tools and crystallography validate the molecular structure of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* and compare calculated vs. experimental NMR/IR spectra .

- SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, resolving ambiguities in substituent orientation (e.g., sulfonyl vs. bromo group positions) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O) to validate packing modes .

Q. What experimental design considerations are critical for evaluating biological activity of this compound in enzyme assays?

- Methodological Answer :

- Target selection : Prioritize enzymes with known indole-binding pockets (e.g., HIV-1 reverse transcriptase, as in ).

- Assay conditions : Use recombinant enzymes, ATP-free buffers, and negative controls (e.g., DMSO vehicle) to minimize artifacts .

- Dose-response curves : Test 0.1–100 µM concentrations; IC50 values <10 µM suggest therapeutic potential .

- Selectivity screening : Cross-test against related enzymes (e.g., kinases) to assess specificity .

Q. How can flash column chromatography parameters be optimized to improve purity during synthesis?

- Methodological Answer :

- Stationary phase : Use 40–63 µm silica gel with high surface area (500 m²/g) for better resolution .

- Mobile phase : Gradient elution (e.g., 10:1 to 1:1 PE:EtOAc) separates nonpolar brominated byproducts .

- Detection : UV-active indole cores allow monitoring at 254 nm; collect fractions in 5 mL increments .

- Recovery : Concentrate pooled fractions at ≤40°C under reduced pressure to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.